molecular formula C9H4ClF3N2O B11867096 7-Chloro-6-(trifluoromethyl)quinazolin-4(3H)-one

7-Chloro-6-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B11867096
M. Wt: 248.59 g/mol
InChI Key: ZWEGUUPJRMHBHT-UHFFFAOYSA-N
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Description

7-Chloro-6-(trifluoromethyl)quinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chloro and trifluoromethyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-(trifluoromethyl)quinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-5-chloro-4-(trifluoromethyl)benzoic acid with formamide under heating conditions. This reaction leads to the formation of the quinazolinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-(trifluoromethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazolinone ring or the substituents.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

7-Chloro-6-(trifluoromethyl)quinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological targets.

    Medicine: Quinazolinone derivatives are often explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 7-Chloro-6-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-6-fluoro-quinazolin-4-ol
  • 7-Chloro-6-methyl-quinazolin-4(3H)-one
  • 6-(Trifluoromethyl)quinazolin-4(3H)-one

Uniqueness

7-Chloro-6-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of both chloro and trifluoromethyl groups. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H4ClF3N2O

Molecular Weight

248.59 g/mol

IUPAC Name

7-chloro-6-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C9H4ClF3N2O/c10-6-2-7-4(8(16)15-3-14-7)1-5(6)9(11,12)13/h1-3H,(H,14,15,16)

InChI Key

ZWEGUUPJRMHBHT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1C(F)(F)F)Cl)N=CNC2=O

Origin of Product

United States

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